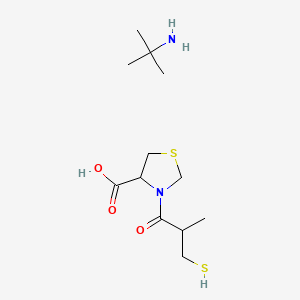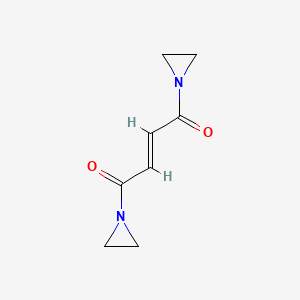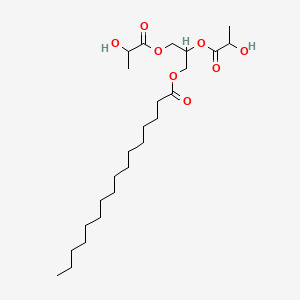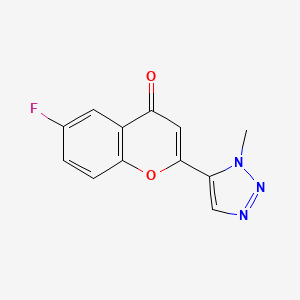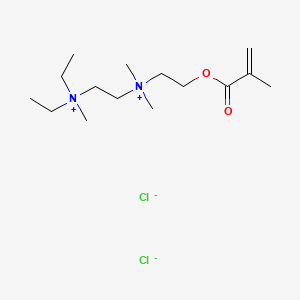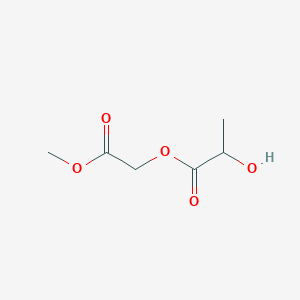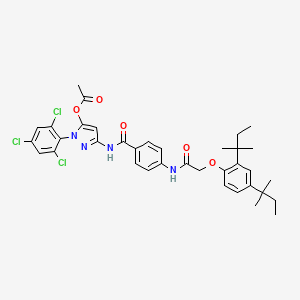
3-(p-((2,4-Di-tert-pentylphenoxy)acetamido)benzamido)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate is a complex organic compound with a unique structure It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrazole structure, followed by the introduction of the trichlorophenyl group. Subsequent steps involve the attachment of the benzamido and acetamido groups, with the final step being the addition of the di-tert-pentylphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate has several scientific research applications:
Chemistry: The compound is used as a model molecule for studying complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[p-[(2,4-di-tert-Butylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
- 3-[p-[(2,4-di-tert-Hexylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate
Uniqueness
Compared to similar compounds, 3-[p-[(2,4-di-tert-Pentylphenoxy)acetamido]benzamido]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl acetate stands out due to its specific substituents, which confer unique chemical and biological properties
Properties
CAS No. |
33898-91-8 |
|---|---|
Molecular Formula |
C36H39Cl3N4O5 |
Molecular Weight |
714.1 g/mol |
IUPAC Name |
[5-[[4-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzoyl]amino]-2-(2,4,6-trichlorophenyl)pyrazol-3-yl] acetate |
InChI |
InChI=1S/C36H39Cl3N4O5/c1-8-35(4,5)23-12-15-29(26(16-23)36(6,7)9-2)47-20-31(45)40-25-13-10-22(11-14-25)34(46)41-30-19-32(48-21(3)44)43(42-30)33-27(38)17-24(37)18-28(33)39/h10-19H,8-9,20H2,1-7H3,(H,40,45)(H,41,42,46) |
InChI Key |
NRNXIYKKJAMQOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NN(C(=C3)OC(=O)C)C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


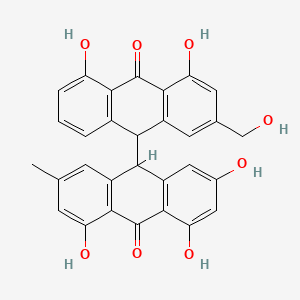
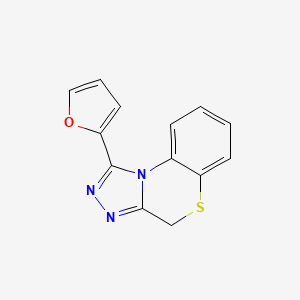


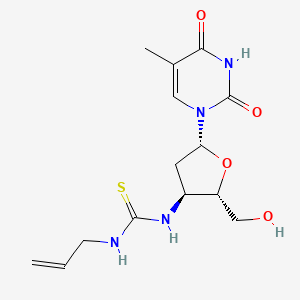

![2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole](/img/structure/B12720503.png)
